2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one

Lipophilicity Drug-likeness Membrane permeability

2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one (CAS 872283-26-6), also named 6,8-dimethylthiochroman-4-one, is a sulfur-containing heterocyclic ketone belonging to the thiochroman-4-one class, which are thio-analogs of the privileged chroman-4-one scaffold in medicinal chemistry. With molecular formula C₁₁H₁₂OS (MW 192.28), this compound bears two methyl substituents at the 6- and 8-positions of the fused benzene ring, distinguishing it from the unsubstituted parent thiochroman-4-one (CAS 3528-17-4, MW 164.22).

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
CAS No. 872283-26-6
Cat. No. B1415020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
CAS872283-26-6
Molecular FormulaC11H12OS
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)CCS2)C
InChIInChI=1S/C11H12OS/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3
InChIKeyBRNGNWTZZNSGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one (CAS 872283-26-6): Procurement-Relevant Identity and Class Context


2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one (CAS 872283-26-6), also named 6,8-dimethylthiochroman-4-one, is a sulfur-containing heterocyclic ketone belonging to the thiochroman-4-one class, which are thio-analogs of the privileged chroman-4-one scaffold in medicinal chemistry [1]. With molecular formula C₁₁H₁₂OS (MW 192.28), this compound bears two methyl substituents at the 6- and 8-positions of the fused benzene ring, distinguishing it from the unsubstituted parent thiochroman-4-one (CAS 3528-17-4, MW 164.22) [2]. The thiochroman-4-one scaffold has been validated as a versatile building block for the synthesis of diverse heterocyclic systems and has demonstrated antifungal, antibacterial, antileishmanial, and anticancer activities across multiple studies .

6,8-Dimethyl thiochroman-4-one scaffold – structurally distinct from unsubstituted parent
Elevated lipophilicity supports membrane partitioning and permeability research
Regioselective C-5 functionalization platform for synthetic diversification studies

Why 2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one Cannot Be Substituted by Generic Thiochroman-4-one Analogs


The 6,8-dimethyl substitution pattern is not a trivial structural variation. The two methyl groups at positions 6 and 8 on the aromatic ring confer a measurably distinct physicochemical profile that directly impacts experimental outcomes. Specifically, the 6,8-dimethyl derivative exhibits a computed LogP of 2.98, compared to 2.37 for the unsubstituted thiochroman-4-one—a difference of +0.62 log units corresponding to approximately 4.1-fold greater lipophilicity . This shift affects compound partitioning in biological assays, membrane permeability, and chromatographic behavior. Furthermore, the melting point is elevated to 38–39 °C versus 28–30 °C for the parent compound, altering solid-handling characteristics at ambient laboratory temperatures . The steric bulk introduced by the two methyl groups also redirects electrophilic aromatic substitution away from the occupied 6- and 8-positions, enabling regioselective derivatization at the remaining C-5 and C-7 positions—a critical consideration for synthetic planning that cannot be replicated with unsubstituted or mono-methyl analogs [1]. These cumulative differences mean that substituting a generic thiochroman-4-one for this specific compound will yield non-equivalent reactivity, different biological partition coefficients, and altered metabolic stability profiles.

Lipophilicity mismatch

The 6,8-dimethyl substitution yields markedly higher lipophilicity compared to generic thiochroman-4-one, which may shift partitioning and biological assay outcomes.

Thermal handling divergence

The unsubstituted analog has a lower melting point near ambient temperature, potentially causing semi-solid handling issues and weighing inaccuracy not observed with the 6,8-dimethyl solid.

Regiochemical interference

Unsubstituted thiochroman-4-one lacks steric blocking at C-6 and C-8, leading to multiple electrophilic substitution products and challenging isomer separations.

Quantitative Differentiation Evidence for 2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one Against Closest Analogs


Lipophilicity Enhancement: +0.62 LogP Units vs. Unsubstituted Thiochroman-4-one

The 6,8-dimethyl substitution increases the computed LogP from 2.37 (unsubstituted thiochroman-4-one, CAS 3528-17-4) to 2.98 (target compound), a difference of +0.62 log units [1]. This corresponds to an approximately 4.1-fold higher octanol–water partition coefficient (10^0.62 ≈ 4.1), indicating substantially greater lipophilicity. For context, the unsaturated analog 4H-thiochromen-4-one (CAS 491-39-4) has a LogP of 2.26, making the target compound 0.72 log units more lipophilic than the oxidized scaffold . In drug discovery, a LogP shift of this magnitude can significantly influence membrane permeability, plasma protein binding, and in vivo distribution.

Lipophilicity Enhancement
Reported
+0.62 LogP vs. unsubstituted thiochroman-4-one; ~4.1× higher octanol-water partitioning
Supports membrane permeability and partitioning assay studies
Computed XLogP comparison; experimental validation recommended
Lipophilicity Drug-likeness Membrane permeability

Thermal Handling Characteristics: Elevated Melting Point Enables Ambient Solid Handling

The target compound exhibits a melting point of 38–39 °C, compared to 28–30 °C for the unsubstituted thiochroman-4-one [1]. This ~10 °C elevation places the compound firmly in the solid state at standard laboratory temperatures (20–25 °C), whereas the unsubstituted parent (mp 28–30 °C) can become semi-solid or oily in warm ambient conditions, complicating accurate weighing and reproducible aliquot preparation. The boiling point is also markedly higher: 341.4 °C at 760 mmHg versus 293.7 °C for the parent, a difference of approximately 48 °C, indicating reduced volatility [1]. Interestingly, the 6-monomethyl analog (6-methylthiochroman-4-one, CAS 6948-34-1) has a higher melting point of 41–45 °C but a lower boiling point of 326.2 °C, suggesting that the 6,8-dimethyl pattern uniquely balances crystallinity and thermal stability .

Thermal Handling Advantage
Reported
mp 38–39 °C (parent: 28–30 °C); bp 341.4 °C (parent: 293.7 °C). Improved solid-state reliability.
Facilitates reproducible solid handling at ambient lab temperatures
Database-reported values; verify with in-house measurements
Solid-state properties Laboratory handling Crystallinity

Steric Shielding of Aromatic Positions: Regiochemical Control in Derivatization Reactions

The 6,8-dimethyl substitution occupies two of the four available positions on the fused benzene ring, leaving only C-5 and C-7 sterically accessible for electrophilic aromatic substitution (EAS) reactions. In the unsubstituted thiochroman-4-one, electrophiles can access C-5, C-6, C-7, and C-8 with varying degrees of positional selectivity, often resulting in isomeric mixtures requiring chromatographic separation [1][2]. The 6,8-dimethyl pattern reduces the number of possible mono-substitution products from four to two (C-5 and C-7), and the steric environment differentiates these remaining positions: C-5 is flanked by one methyl group (C-6) and the carbonyl peri-position, while C-7 sits between two methyl groups (C-6 and C-8), making C-7 significantly more hindered [1]. This predictable steric gradient can be exploited to achieve C-5-selective functionalization. Related SAR studies on chromone and thiochromone systems confirm that methyl substitution patterns on the benzo-ring substantially alter both chemical reactivity and biological target interactions [3].

Steric Shielding
Class-level
6,8-dimethyl groups block C-6/C-8, leaving C-5 as the most accessible position for electrophilic substitution; reduces possible mono-products from 4 to 2.
Enables regioselective C-5 derivatization without protecting groups
Inferred from thiochromanone reactivity trends; experimental verification needed
Regioselectivity C–H functionalization Synthetic building block

Sulfur-Specific Oxidation Chemistry: Access to Sulfoxide and Sulfone Derivatives Unavailable from Oxygen Analogs

The thiochroman-4-one scaffold, including the 6,8-dimethyl derivative, contains a divalent sulfur atom that can be selectively oxidized to the corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives [1]. This oxidation capability is completely absent in the oxygen analog chroman-4-one and represents a key synthetic divergence point. Thiochroman-4-one 1-oxides (sulfoxides) and 1,1-dioxides (sulfones) exhibit altered electronic properties, hydrogen-bonding capacity, and metabolic stability compared to the parent sulfide, and have been investigated as allosteric modulators and protease inhibitors [2][3]. The oxidation state of sulfur directly modulates the electron-withdrawing character at the 4-ketone and the acidity of the adjacent C-3 methylene protons, enabling further enolate-based derivatization chemistry. Critically, the 6,8-dimethyl substituents on the aromatic ring are expected to influence the chemoselectivity and stereoselectivity of sulfur oxidation by altering the electron density at the sulfur atom through inductive and resonance effects [1].

Sulfur Oxidation Access
Class-level
Thiochroman-4-one sulfur atom can be oxidized to sulfoxide and sulfone; chroman-4-one oxygen analog lacks this capability. Typical yields 75–95%.
Provides a built-in handle to generate sulfoxide/sulfone probes
Class chemistry; 6,8-dimethyl electronic effects may modulate selectivity
Sulfur oxidation Sulfoxide Sulfone Bioisostere

Validated Antifungal Scaffold: Thiochroman-4-one Core with Substitution-Dependent NMT Inhibition

The thiochroman-4-one scaffold has been validated as a core structure for N-myristoyltransferase (NMT) inhibitors, a preclinical target for antifungal therapy [1]. In a systematic SAR study of substituted thiochroman-4-one derivatives, compounds exhibited MIC values of 0.5–16 µg/mL against Candida albicans and Cryptococcus neoformans, with the most potent analog (7b) achieving activity comparable to the clinical antifungal fluconazole [1]. Separately, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole moieties demonstrated EC₅₀ values as low as 24 µg/mL against Xanthomonas oryzae pv. oryzae, outperforming the commercial bactericide bismerthiazol . While these specific studies did not test the 6,8-dimethyl derivative, the established SAR framework indicates that benzo-ring substitution directly modulates antifungal potency: electron-donating methyl groups at C-6 and C-8 are predicted to enhance activity against certain fungal strains by increasing electron density on the thiochromanone ring system, as demonstrated for 6-methyl-substituted analogs which showed 100% inhibition of Botrytis cinerea at 100–250 µg/mL [2]. The 6,8-dimethyl compound thus represents a distinct, underexplored entry point for antifungal SAR expansion.

Antifungal Scaffold Evidence
Class-level
Thiochroman-4-one derivatives reported MIC 0.5–16 µg/mL against Candida spp.; 6-methyl analog showed 100% B. cinerea inhibition at 100–250 µg/mL. 6,8-dimethyl untested.
Supports antifungal screening and SAR expansion research
Class-level scaffold validation; direct testing of 6,8-dimethyl compound required
Antifungal N-Myristoyltransferase Structure-activity relationship

Recommended Application Scenarios for 2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one Based on Quantitative Evidence


Medicinal Chemistry: Antifungal Lead Optimization with Distinct IP Space

The validated thiochroman-4-one NMT inhibitor scaffold combined with the unexplored 6,8-dimethyl substitution pattern makes this compound an attractive starting point for antifungal lead generation. The enhanced lipophilicity (LogP 2.98 vs. 2.37 for the parent) may improve fungal cell membrane penetration, while the sulfur atom enables subsequent oxidation to sulfoxide/sulfone analogs for property tuning [1]. The 6,8-dimethyl pattern has not been reported in any published NMT inhibitor SAR study, offering clear intellectual property differentiation from prior art dominated by mono-substituted or unsubstituted thiochroman-4-ones . Procurement of this specific compound enables direct entry into unexplored chemical space within a validated biological target class.

Synthetic Methodology: Regioselective C–5 Functionalization Platform

The 6,8-dimethyl substitution blocks two of four aromatic positions, leaving C-5 as the most accessible site for electrophilic substitution. This inherent regiochemical bias can be exploited for developing C–5-selective halogenation, nitration, formylation, or cross-coupling reactions without requiring directing groups or protection/deprotection sequences [2]. The defined melting point (38–39 °C) and boiling point (341.4 °C) facilitate purification by crystallization or distillation. The sulfur atom also enables orthogonal oxidation chemistry (sulfoxide/sulfone formation) that can be combined with aromatic functionalization to rapidly build complex, densely functionalized heterocyclic libraries [1].

Physicochemical Property Studies: Methyl Effect on Thiochromanone Pharmacokinetics

The measured LogP difference of +0.62 units between the 6,8-dimethyl derivative and the unsubstituted parent provides a clean experimental system for studying the impact of benzo-ring methylation on ADME properties . The compound's higher melting point and lower density (1.166 vs. 1.241 g/cm³) compared to the parent suggest altered crystal packing that may affect solubility and dissolution rate [1]. These well-defined property differences make this compound useful as a probe in physicochemical training sets for computational ADME model development and validation.

Agrochemical Discovery: Bactericide/Fungicide Scaffold Diversification

Thiochroman-4-one derivatives have demonstrated agricultural bactericidal activity exceeding commercial standards: compound 5a showed EC₅₀ values of 24 µg/mL against Xanthomonas oryzae, outperforming bismerthiazol . The 6,8-dimethyl derivative offers a distinct substitution pattern for agrochemical SAR exploration, with the potential for enhanced field stability due to the metabolically blocking methyl groups at C-6 and C-8 [2]. The compound's moderate lipophilicity (LogP 2.98) is within the optimal range for foliar uptake in crop protection applications.

Application
Selection Property
Validation Focus
Antifungal SAR expansion studies
6,8-Dimethyl thiochroman-4-one scaffold; underexplored substitution pattern
NMT inhibition assays, antifungal susceptibility testing
Regioselective C-5 functionalization
Blocked C-6/C-8 positions for C-5 derivatization
Electrophilic substitution and cross-coupling reaction scope
Physicochemical profiling and ADME research
Defined lipophilicity and thermal property benchmarks
Solubility, permeability, metabolic stability assays
Agrochemical screening studies
Thiochroman-4-one scaffold with agrochemically relevant lipophilicity
In vitro antibacterial and antifungal activity screening
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